molecular formula C27H25ClN10 B13441357 N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine

Cat. No.: B13441357
M. Wt: 525.0 g/mol
InChI Key: TXUNTXQWEARYOT-UHFFFAOYSA-N
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Description

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with chloropyrimidine and indazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours . The reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives.

Scientific Research Applications

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C27H25ClN10

Molecular Weight

525.0 g/mol

IUPAC Name

2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C27H25ClN10/c1-16-20-8-6-18(14-22(20)33-36(16)4)35(3)24-10-13-30-27(32-24)38(25-11-12-29-26(28)31-25)19-7-9-21-17(2)37(5)34-23(21)15-19/h6-15H,1-5H3

InChI Key

TXUNTXQWEARYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)N(C4=CC5=NN(C(=C5C=C4)C)C)C6=NC(=NC=C6)Cl

Origin of Product

United States

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